molecular formula C9H8ClF3 B3043573 2,4,6-Trifluoro-3,5-dimethylbenzyl chloride CAS No. 886762-26-1

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride

Cat. No.: B3043573
CAS No.: 886762-26-1
M. Wt: 208.61 g/mol
InChI Key: VPXWPWYSDWFALC-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride is an organic compound with the molecular formula C9H8ClF3 It is a derivative of benzyl chloride, where the benzene ring is substituted with three fluorine atoms and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3,5-dimethylbenzyl chloride typically involves the chlorination of 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C9H8F3OH+SOCl2C9H8ClF3+SO2+HCl\text{C9H8F3OH} + \text{SOCl2} \rightarrow \text{C9H8ClF3} + \text{SO2} + \text{HCl} C9H8F3OH+SOCl2→C9H8ClF3+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 2,4,6-Trifluoro-3,5-dimethylbenzyl azide, 2,4,6-Trifluoro-3,5-dimethylbenzyl thiocyanate, and 2,4,6-Trifluoro-3,5-dimethylbenzyl methoxide.

    Oxidation: Products include 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol and 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde.

    Reduction: The major product is 2,4,6-Trifluoro-3,5-dimethylbenzene.

Scientific Research Applications

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of bioactive molecules and as a labeling reagent in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.

    Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluoro-3-methoxybenzoyl chloride
  • 3,4,5-Trifluorobenzoyl chloride
  • 2,3,4,5-Tetrafluorobenzoyl chloride

Uniqueness

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups creates a balance that can be fine-tuned for specific applications.

Properties

IUPAC Name

1-(chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXWPWYSDWFALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)CCl)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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